Acid Red 362 chemical structure and properties
Acid Red 362 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the synthetic dye, Acid Red 362. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound. All quantitative data has been summarized in structured tables, and detailed experimental protocols are provided.
Chemical Identity and Structure
Acid Red 362, identified by the CAS Number 61814-58-2 , is a single azo, 1:2 metal complex dye.[1] The Colour Index name for this substance is C.I. Acid Red 362.[2] Its molecular structure is based on the diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid and subsequent coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which is then complexed with chromium in a 1:2 ratio.[1]
Figure 1: Chemical Structure of Acid Red 362.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| CAS Number | 61814-58-2[1][2] |
| C.I. Name | Acid Red 362[2] |
| Molecular Formula | C₁₆H₁₂ClN₄NaO₅S[2][3] |
| Molecular Weight | 430.80 g/mol [2][3] |
| Synonyms | Acid Red M-BR, Acid Red S-BRL, Neutral Red M-BR, Acidol Red M-BR, Desher Red, Dorolan Red MBR[3] |
Physicochemical Properties
Acid Red 362 is a red powder that is soluble in water and various organic solvents.[1] Its properties make it suitable for dyeing protein fibers like wool and silk.
Table 2: Physicochemical and Dyeing Properties
| Property | Value | Test Method (if specified) |
| Physical Appearance | Dark Red Powder[2] | Visual |
| Solubility in Water | 40 g/L (at 60°C)[4] | Gravimetric |
| Solubility in Organic Solvents | Soluble in ethanol, xylene, DMF[1] | Miscibility Test |
| pH of 1% solution | 8-9 | pH metry |
| Light Fastness | 4-5[2] | ISO 105-B02 |
| Soaping Fastness (Fading) | 3-4[2] | ISO 105-C10 |
| Soaping Fastness (Staining) | 4[2] | ISO 105-C10 |
| Perspiration Fastness (Fading) | 3-4[2] | ISO 105-E04 |
| Perspiration Fastness (Staining) | 3-4[2] | ISO 105-E04 |
| Dry Rubbing Fastness | 4[2] | ISO 105-X12 |
| Wet Rubbing Fastness | 4[2] | ISO 105-X12 |
Experimental Protocols
Synthesis of Acid Red 362
The synthesis of Acid Red 362 involves three main stages: diazotization of the aromatic amine, azo coupling with the pyrazolone (B3327878) derivative, and subsequent metallization with a chromium salt.
3.1.1. Diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid
This procedure is based on the general method for diazotizing aromatic amines.
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Materials: 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, sodium nitrite (B80452) (NaNO₂), concentrated hydrochloric acid (HCl), crushed ice, distilled water.
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Procedure:
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Suspend one molar equivalent of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid in a mixture of distilled water and 2.5-3 molar equivalents of concentrated HCl in a beaker.
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Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of one molar equivalent of sodium nitrite dropwise to the amine suspension. Maintain the temperature below 5°C throughout the addition.
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Continue stirring for an additional 15-30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution or a fine precipitate.
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The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
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3.1.2. Azo Coupling Reaction
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Materials: Diazonium salt solution from the previous step, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), distilled water.
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Procedure:
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Dissolve one molar equivalent of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in a dilute aqueous solution of NaOH or Na₂CO₃.
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Cool the solution to 0-5°C in an ice bath.
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Slowly add the cold diazonium salt solution to the pyrazolone solution with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) by adding small portions of NaOH or Na₂CO₃ solution as needed.
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A colored precipitate of the azo dye ligand will form.
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Continue stirring in the cold for 1-2 hours to ensure the completion of the reaction.
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Isolate the azo dye ligand by filtration, wash with cold water, and dry.
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3.1.3. Formation of the 1:2 Chromium Complex
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Materials: Azo dye ligand, a chromium (III) salt (e.g., chromium (III) sulfate), solvent (e.g., water or a water/glycol mixture).
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Procedure:
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Prepare a solution or suspension of two molar equivalents of the azo dye ligand and one molar equivalent of the chromium (III) salt in the chosen solvent.
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Adjust the pH of the mixture to a suitable range (typically weakly acidic) as specified for the particular complex formation.
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Heat the reaction mixture, often under pressure, at temperatures above 100°C for several hours.
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Monitor the reaction for the formation of the metal complex, which is often indicated by a color change.
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After the reaction is complete, cool the mixture and isolate the Acid Red 362 dye. Purification may involve precipitation, filtration, and drying.
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Application in Dyeing of Wool and Silk
Acid Red 362 is applied to protein fibers from an acidic dyebath.
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Materials: Wool or silk substrate, Acid Red 362 dye, acetic acid or formic acid, leveling agent (optional), water.
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Procedure:
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Preparation of the Dyebath: Prepare a dyebath with a specific liquor-to-goods ratio (e.g., 20:1). Dissolve the required amount of Acid Red 362 in hot water and add it to the dyebath.
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pH Adjustment: Add a suitable acid, such as acetic acid or formic acid, to the dyebath to achieve the desired acidic pH (typically pH 4-6). A leveling agent can also be added at this stage to promote even dye uptake.
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Dyeing Process: Introduce the wetted wool or silk material into the dyebath at a moderate temperature (e.g., 40°C).
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Gradually raise the temperature of the dyebath to near boiling (85-95°C) over a period of 30-45 minutes.
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Maintain this temperature for 45-60 minutes, with occasional gentle agitation to ensure uniform dyeing.
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Rinsing and Finishing: After the dyeing period, gradually cool the dyebath before removing the material.
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Rinse the dyed material thoroughly with warm and then cold water until the rinse water is clear.
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The material can then be hydroextracted and dried.
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Analytical Methods
The characterization of Acid Red 362 would typically involve a combination of spectroscopic and chromatographic techniques.
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UV-Visible Spectroscopy: An aqueous solution of Acid Red 362 is expected to exhibit strong absorption in the visible region, characteristic of its red color. For similar red azo dyes, the maximum absorption (λmax) is typically in the range of 500-530 nm.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the sulfonic acid group (around 1040 and 1180 cm⁻¹), the azo group (-N=N-), and the various functional groups on the aromatic rings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the organic ligand. However, the paramagnetic nature of the Cr³⁺ ion would likely lead to significant broadening of the NMR signals in the final complex, making interpretation challenging.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be a suitable technique for determining the mass of the complex anion.[1] This would confirm the molecular weight of the dye.[1]
Safety and Handling
Acid Red 362 is an industrial chemical and should be handled with appropriate safety precautions.
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General Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. If dust is generated, a dust mask is recommended.
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Toxicology: The acute oral LD50 in rats is reported to be over 2000 mg/kg, indicating low acute toxicity.[4] It is not considered a skin or eye irritant under normal conditions, but prolonged contact may cause irritation.[4]
Applications
The primary application of Acid Red 362 is in the dyeing of protein and polyamide fibers.
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Textile Industry: Used for dyeing wool, silk, and nylon, providing a brilliant red shade with good fastness properties.[1]
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Other Industries: It may also be used in the coloring of leather and in the formulation of water-based inks.
This guide provides a foundational understanding of Acid Red 362 for scientific and research purposes. For specific applications, it is recommended to consult the manufacturer's technical data sheets and safety data sheets.
References
- 1. Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ice Dyeing with Acid Dye on Wool and Silk Tutorial [dharmatrading.com]
- 4. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
